molecular formula C7H14N2O2 B2633950 2-acetamido-N,N-dimethylpropanamide CAS No. 24847-43-6

2-acetamido-N,N-dimethylpropanamide

Cat. No.: B2633950
CAS No.: 24847-43-6
M. Wt: 158.201
InChI Key: RTLKLCHUVKNOPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-N,N-dimethylpropanamide typically involves the acylation of N,N-dimethylpropanamide with acetic anhydride or acetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the generated acid.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield are optimized through process engineering techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products:

    Oxidation: Produces carboxylic acids or amides.

    Reduction: Produces amines or other reduced derivatives.

    Substitution: Produces substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetamido-N,N-dimethylpropanamide has several applications in scientific research, including:

Comparison with Similar Compounds

  • 2-Acetamido-N,N-dimethylacetamide
  • 2-Hydroxy-N,N-dimethylpropanamide
  • N,N-Dimethyl-2-(2-propionylphenoxy)acetamide

Comparison: 2-Acetamido-N,N-dimethylpropanamide is unique due to its specific acetamido group, which imparts distinct chemical properties compared to its analogs. For instance, 2-acetamido-N,N-dimethylacetamide has a similar structure but differs in its reactivity and applications due to the presence of an acetamido group instead of a hydroxy or phenoxy group .

Properties

IUPAC Name

2-acetamido-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-5(8-6(2)10)7(11)9(3)4/h5H,1-4H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLKLCHUVKNOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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